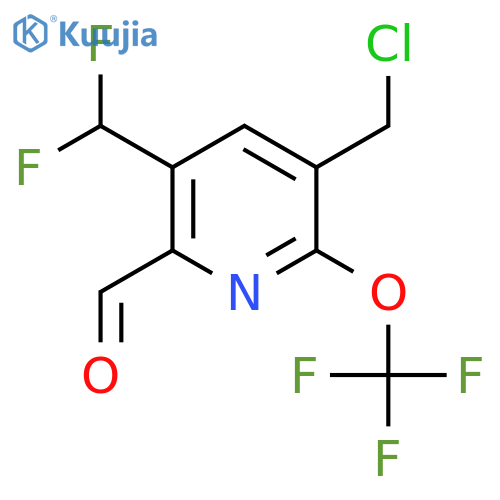Cas no 1804751-77-6 (3-(Chloromethyl)-5-(difluoromethyl)-2-(trifluoromethoxy)pyridine-6-carboxaldehyde)

3-(Chloromethyl)-5-(difluoromethyl)-2-(trifluoromethoxy)pyridine-6-carboxaldehyde 化学的及び物理的性質
名前と識別子
-
- 3-(Chloromethyl)-5-(difluoromethyl)-2-(trifluoromethoxy)pyridine-6-carboxaldehyde
-
- インチ: 1S/C9H5ClF5NO2/c10-2-4-1-5(7(11)12)6(3-17)16-8(4)18-9(13,14)15/h1,3,7H,2H2
- InChIKey: XDBZGSSXHJLKJJ-UHFFFAOYSA-N
- ほほえんだ: ClCC1C(=NC(C=O)=C(C(F)F)C=1)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 289
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 39.2
3-(Chloromethyl)-5-(difluoromethyl)-2-(trifluoromethoxy)pyridine-6-carboxaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029080618-1g |
3-(Chloromethyl)-5-(difluoromethyl)-2-(trifluoromethoxy)pyridine-6-carboxaldehyde |
1804751-77-6 | 97% | 1g |
$1,549.60 | 2022-04-01 |
3-(Chloromethyl)-5-(difluoromethyl)-2-(trifluoromethoxy)pyridine-6-carboxaldehyde 関連文献
-
Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
-
Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
-
Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
-
Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
-
Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
3-(Chloromethyl)-5-(difluoromethyl)-2-(trifluoromethoxy)pyridine-6-carboxaldehydeに関する追加情報
Research Brief on 3-(Chloromethyl)-5-(difluoromethyl)-2-(trifluoromethoxy)pyridine-6-carboxaldehyde (CAS: 1804751-77-6)
The compound 3-(Chloromethyl)-5-(difluoromethyl)-2-(trifluoromethoxy)pyridine-6-carboxaldehyde (CAS: 1804751-77-6) has recently emerged as a key intermediate in the synthesis of novel agrochemicals and pharmaceuticals. This heterocyclic aldehyde derivative, featuring multiple halogen substitutions, has attracted significant attention due to its unique reactivity profile and potential applications in drug discovery. Recent studies have focused on its role as a building block for biologically active molecules, particularly in the development of fungicides and kinase inhibitors.
Structural analysis reveals that the presence of both chloromethyl and difluoromethyl groups at the 3- and 5-positions respectively, combined with the electron-withdrawing trifluoromethoxy group at the 2-position, creates a highly reactive scaffold. The aldehyde functionality at the 6-position serves as a versatile handle for further derivatization through condensation reactions, making this compound particularly valuable for combinatorial chemistry approaches. Recent synthetic methodologies have optimized the preparation of this compound with yields exceeding 85% in some reported procedures.
In pharmacological applications, derivatives of 1804751-77-6 have shown promising activity against various pathogenic fungi. A 2023 study demonstrated that analogues incorporating this core structure exhibited EC50 values below 1 μM against Botrytis cinerea and Fusarium graminearum, outperforming several commercial fungicides. The unique combination of fluorine atoms and the pyridine ring appears to enhance both bioavailability and target binding affinity, particularly against fungal CYP51 enzymes.
The compound's potential in medicinal chemistry was further highlighted in recent kinase inhibitor development programs. Researchers have successfully incorporated this scaffold into allosteric inhibitors of JAK2 and FLT3 kinases, with preliminary data showing improved selectivity profiles compared to existing therapeutics. The electron-deficient nature of the pyridine ring appears to facilitate key π-stacking interactions in the ATP-binding pocket while the fluorinated side chains contribute to enhanced membrane permeability.
Current challenges in working with 1804751-77-6 include its relatively high reactivity, which requires careful handling under inert conditions, and the need for specialized purification techniques due to its sensitivity to hydrolysis. Recent advances in continuous flow chemistry have addressed some of these issues, enabling more efficient scale-up processes for industrial applications. Future research directions are expected to focus on expanding the structural diversity of derivatives and further optimizing their biological activity profiles.
1804751-77-6 (3-(Chloromethyl)-5-(difluoromethyl)-2-(trifluoromethoxy)pyridine-6-carboxaldehyde) 関連製品
- 1601810-28-9(1-(1-chloro-3-iodo-2-methylpropan-2-yl)oxy-3-methylbutane)
- 2680548-63-2(1-[2-Acetamido-3-(methylsulfanyl)propanoyl]pyrrolidine-3-carboxylic acid)
- 2138356-93-9((4-bromo-2-chlorophenyl)methyl2-(4,4-difluorocyclohexyl)ethylamine)
- 1806397-91-0(2-Fluoro-4-mercaptobenzo[d]oxazole)
- 1223455-75-1(5-Chloro-2-(methylthio)-N-[3-(2-oxo-3-oxazolidinyl)phenyl]-4-pyrimidinecarboxamide)
- 2680677-85-2(1-(4-{(prop-2-en-1-yloxy)carbonylamino}butyl)piperidine-4-carboxylic acid)
- 1805158-85-3(Methyl 5-chloro-2-cyano-3-ethylphenylacetate)
- 112639-11-9(2-IODO-5-METHYLBENZENE-1,3-DIOL)
- 1698302-56-5(3-bromo-7-tert-butyl-2-ethyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine)
- 1159826-64-8(2,8-diazaspiro[4.5]decane;dihydrochloride)




